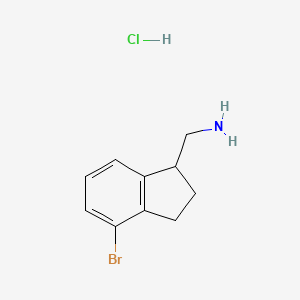
1-(4-bromo-2,3-dihydro-1H-inden-1-yl)methanaminehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Bromo-2,3-dihydro-1H-inden-1-yl)methanaminehydrochloride is a chemical compound that belongs to the class of indene derivatives It is characterized by the presence of a bromine atom attached to the indene ring, which is further connected to a methanamine group
Preparation Methods
The synthesis of 1-(4-bromo-2,3-dihydro-1H-inden-1-yl)methanaminehydrochloride typically involves several steps:
Starting Material: The synthesis begins with the preparation of 4-bromo-2,3-dihydro-1H-indene.
Bromination: The indene compound undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like carbon tetrachloride or chloroform.
Amination: The brominated indene is then reacted with methanamine under controlled conditions to introduce the methanamine group.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt, resulting in this compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using automated systems and large-scale reactors.
Chemical Reactions Analysis
1-(4-Bromo-2,3-dihydro-1H-inden-1-yl)methanaminehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound to its reduced form.
Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or thiolate ions.
Hydrolysis: The hydrochloride salt can be hydrolyzed to yield the free base form of the compound.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-(4-Bromo-2,3-dihydro-1H-inden-1-yl)methanaminehydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Material Science: It is explored for its use in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Chemical Research: The compound serves as a model compound in various chemical reactions and mechanistic studies, helping researchers understand reaction pathways and kinetics.
Mechanism of Action
The mechanism of action of 1-(4-bromo-2,3-dihydro-1H-inden-1-yl)methanaminehydrochloride involves its interaction with specific molecular targets and pathways. The methanamine group can interact with biological receptors, potentially modulating neurotransmitter activity in the brain. The bromine atom may also play a role in enhancing the compound’s binding affinity to certain enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
1-(4-Bromo-2,3-dihydro-1H-inden-1-yl)methanaminehydrochloride can be compared with other similar compounds, such as:
4-Bromo-2,3-dihydro-1H-inden-1-amine: This compound lacks the methanamine group, which may result in different biological activities and chemical reactivity.
4-Bromo-6-fluoro-2,3-dihydro-1H-inden-1-one:
1-(2-Bromo-2,3-dihydro-1H-inden-1-yl)pyridinium bromide: The pyridinium group in this compound may enhance its solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C10H13BrClN |
|---|---|
Molecular Weight |
262.57 g/mol |
IUPAC Name |
(4-bromo-2,3-dihydro-1H-inden-1-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C10H12BrN.ClH/c11-10-3-1-2-8-7(6-12)4-5-9(8)10;/h1-3,7H,4-6,12H2;1H |
InChI Key |
NZXPYIGJEFWSKK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1CN)C=CC=C2Br.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


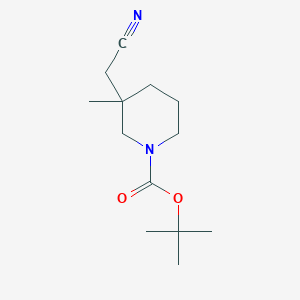
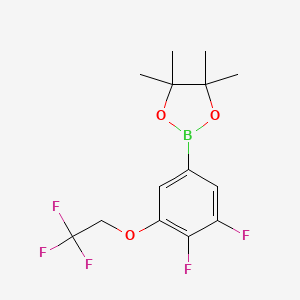
![Tert-butyl 8-oxo-2,7-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B13509697.png)
![1-[(tert-butoxy)carbonyl]-5-chloro-1H-indazole-3-carboxylic acid](/img/structure/B13509705.png)
![[5-(2-Bromophenyl)-1,2,4-oxadiazol-3-yl]methanaminehydrochloride](/img/structure/B13509709.png)
![(1S,2R,4S,5S)-5-Amino-2-methylbicyclo[2.2.1]heptan-2-ol](/img/structure/B13509711.png)
![[2-Methyl-5-(propan-2-yl)phenyl]hydrazine hydrochloride](/img/structure/B13509713.png)
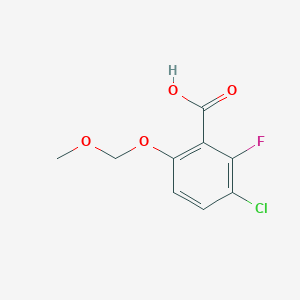

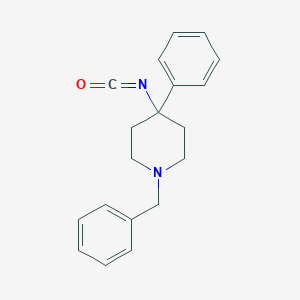
![tert-butyl N-[(3R)-3-amino-3-(thiophen-2-yl)propyl]-N-methylcarbamate](/img/structure/B13509730.png)
![2-[2,5-Bis(trifluoromethyl)phenyl]ethan-1-amine hydrochloride](/img/structure/B13509733.png)
![1-{1-methyl-1H-pyrrolo[3,2-c]pyridin-2-yl}methanamine dihydrochloride](/img/structure/B13509742.png)

